molecular formula C5H4N4O2 B042823 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one CAS No. 40775-75-5

7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one

Cat. No. B042823
CAS RN: 40775-75-5
M. Wt: 152.11 g/mol
InChI Key: MGSUQXAMLTWXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one, also known as HZ-166, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its unique chemical structure makes it a potential candidate for drug development.

Mechanism Of Action

The mechanism of action of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to inhibit the activity of several enzymes involved in cell growth and proliferation. In Alzheimer's disease, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce the accumulation of amyloid beta plaques, which are believed to contribute to the development of the disease. In epilepsy, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce seizure activity by modulating the activity of certain ion channels in the brain.

Biochemical And Physiological Effects

7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to have several biochemical and physiological effects in animal models. In cancer research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. In Alzheimer's disease research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to improve cognitive function by reducing inflammation and oxidative stress in the brain. In epilepsy research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce seizure activity by modulating the activity of certain ion channels in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one for lab experiments is its unique chemical structure, which makes it a potential candidate for drug development. Additionally, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been extensively studied in preclinical models, which provides a strong foundation for further research. However, one of the limitations of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one. One potential direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and epilepsy. Another direction is to explore its potential as a drug candidate for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one and to optimize its pharmacological properties for drug development.

Synthesis Methods

The synthesis of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one involves a multi-step process that begins with the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate to yield 5-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then converted to 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one by reacting with phosphorous oxychloride. Finally, the chloro derivative is converted to the desired compound, 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one, by reacting with sodium hydroxide in methanol.

Scientific Research Applications

7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In Alzheimer's disease research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to improve cognitive function and reduce amyloid beta accumulation in animal models. In epilepsy research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce seizure activity in animal models.

properties

IUPAC Name

7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-3-1-4(11)9-5(8-3)6-2-7-9/h1-2,11H,(H,6,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSUQXAMLTWXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294055
Record name 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one

CAS RN

40775-75-5
Record name NSC93884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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